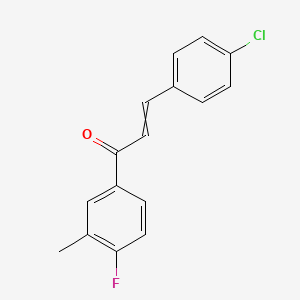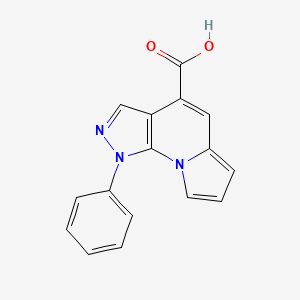
1,4-Diisocyanato-4-methylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diisocyanato-4-methylpentane is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by having two isocyanate groups (-NCO) and are widely used in the production of polyurethane polymers. This compound is particularly notable for its branched structure, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-4-methylpentane can be synthesized through a multi-step process starting from isobutyronitrile. The key reaction in this synthesis is the double Curtius rearrangement, which involves the conversion of acyl azides to isocyanates . The reaction conditions typically involve the use of reagents such as sodium azide and triphosgene under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce high-purity diisocyanates suitable for commercial applications.
化学反应分析
Types of Reactions
1,4-Diisocyanato-4-methylpentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Major Products
Polyurethanes: Formed by the reaction with polyols.
Ureas: Formed by the reaction with amines.
科学研究应用
1,4-Diisocyanato-4-methylpentane has several applications in scientific research and industry:
Polyurethane Production: It is used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Material Science: Research into new materials often involves the use of diisocyanates to create novel polymers with specific properties.
Biomedical Applications: Polyurethanes derived from diisocyanates are used in medical devices and implants due to their biocompatibility and mechanical properties.
作用机制
The mechanism of action of 1,4-Diisocyanato-4-methylpentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages. This reactivity is exploited in the formation of polyurethanes, where the compound acts as a cross-linking agent, providing structural integrity and desired mechanical properties to the polymer .
相似化合物的比较
Similar Compounds
Hexamethylene Diisocyanate (HDI): Another aliphatic diisocyanate used in polyurethane production.
Isophorone Diisocyanate (IPDI): Known for its use in coatings and elastomers.
Methylenediphenyl Diisocyanate (MDI): An aromatic diisocyanate widely used in rigid foams and adhesives.
Uniqueness
1,4-Diisocyanato-4-methylpentane is unique due to its branched structure, which can influence its reactivity and the properties of the resulting polymers. This structural feature can lead to differences in the mechanical properties and stability of the polyurethanes formed compared to those derived from linear diisocyanates .
属性
CAS 编号 |
112147-61-2 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1,4-diisocyanato-4-methylpentane |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,10-7-12)4-3-5-9-6-11/h3-5H2,1-2H3 |
InChI 键 |
PFJZOBRGDTYDQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCN=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


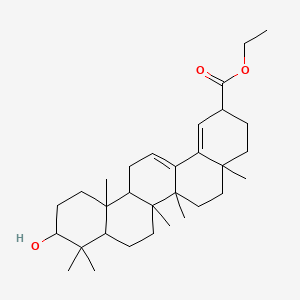
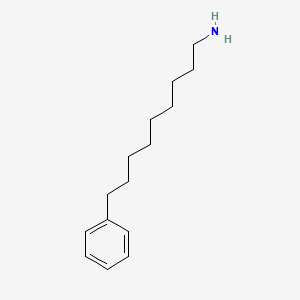
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
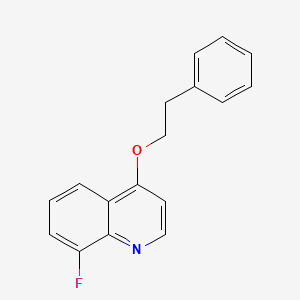
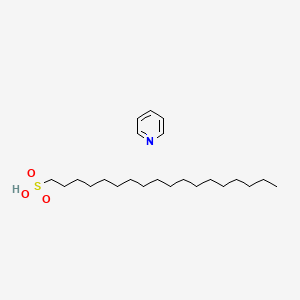
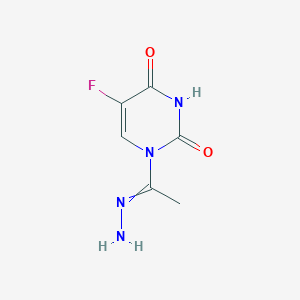
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
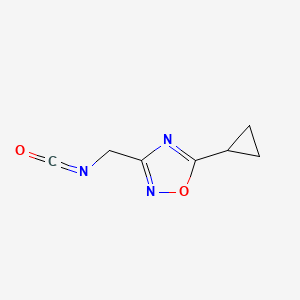
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)
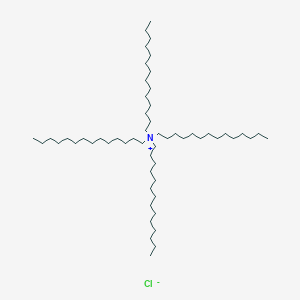
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
